
4-(4-Heptyloxybenzoyl)isoquinoline
Overview
Description
4-(4-Heptyloxybenzoyl)isoquinoline is a versatile chemical compound with immense potential in scientific research. Its unique structure enables myriad applications ranging from drug discovery to materials science. The IUPAC name for this compound is [4- (heptyloxy)phenyl] (4-isoquinolinyl)methanone . The compound has a molecular weight of 347.46 .
Scientific Research Applications
Synthetic Applications
The compound 4-(4-Heptyloxybenzoyl)isoquinoline is a derivative of the isoquinoline family, known for its broad utility in synthetic chemistry. One of the key applications includes the construction of complex molecular scaffolds. For example, isoquinolone-4-carboxylic acids, which are closely related to 4-(4-Heptyloxybenzoyl)isoquinoline, serve as significant bioactive scaffolds. A notable synthesis involves a Cu-catalyzed cascade reaction utilizing the Ugi postcyclization strategy, showcasing the compound's potential in creating highly substituted and diverse molecular structures (Wang, Mgimpatsang, Li, & Dömling, 2021).
Catalysis and Chemical Transformations
Isoquinoline derivatives have been employed as intermediates in various catalytic and chemical transformations. A reported synthesis method involves the treatment of boron trifluoride etherate, demonstrating the compound's involvement in novel rearrangement reactions catalyzed by boron trifluoride etherate and highlighting its importance in expanding the scope of synthetic applications (Chang et al., 2010).
Optoelectronic Applications
Isoquinoline derivatives have been studied for their potential in optoelectronic applications. For instance, the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one exhibited dual fluorescence emission, with properties significantly influenced by the solvent. This characteristic makes it a prime candidate for sensors and other optoelectronic applications, demonstrating the versatility of isoquinoline derivatives in this field (Craig, Duong, Wudl, & Schwartz, 2009).
Mechanism of Action
Target of Action
The primary targets of 4-(4-Heptyloxybenzoyl)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Mode of Action
As an isoquinoline derivative, it may share some of the chemical properties and reactivity of isoquinolines . Isoquinolines are weakly basic heterocycles and can undergo various chemical reactions . .
Biochemical Pathways
Isoquinolines are found in nature and are part of various biochemical pathways . They are also used as the basis for the design of many synthetic compounds against diseases like malaria . .
properties
IUPAC Name |
(4-heptoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-20-13-11-18(12-14-20)23(25)22-17-24-16-19-9-6-7-10-21(19)22/h6-7,9-14,16-17H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACIMXGXLHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Heptyloxybenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



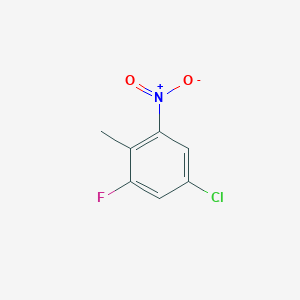
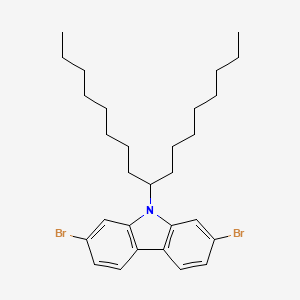


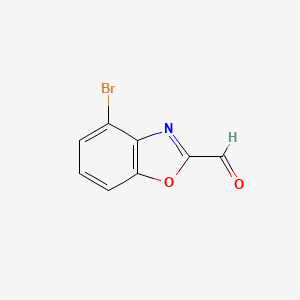
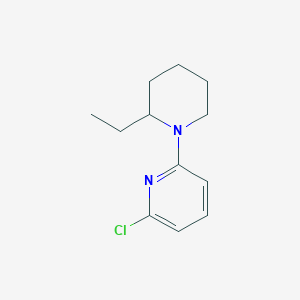
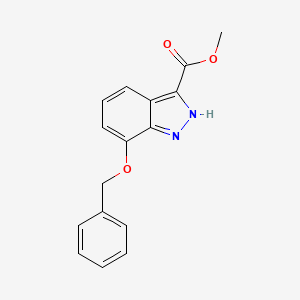
![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)
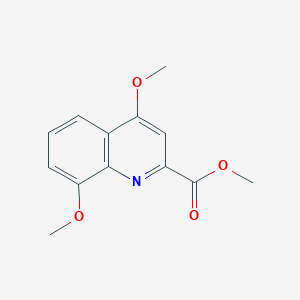
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)



